molecular formula C12H15N3O B7511198 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide

5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide

Cat. No. B7511198
M. Wt: 217.27 g/mol
InChI Key: OXRQRAHYHPYYLM-UHFFFAOYSA-N
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Description

5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide, also known as CDM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of these neurotransmitters, which in turn, enhances cognitive function. 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide has also been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to have a potent inhibitory effect on the growth of cancer cells and to enhance cognitive function by increasing the levels of neurotransmitters in the brain. 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide is its potent inhibitory effect on the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. It also has neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It also has some potential side effects, which need to be further studied.

Future Directions

There are several future directions for research on 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide. One area of research could be the development of new anticancer drugs based on 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide. Another area of research could be the exploration of 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are also needed to understand the long-term effects of 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide and its potential side effects. Additionally, the development of new synthesis methods for 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide could lead to the production of more potent and effective compounds.

Synthesis Methods

The synthesis of 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide involves a multi-step process that includes the reaction of 2,6-lutidine with ethyl cyanoacetate in the presence of sodium hydride. The resulting product is then subjected to a reaction with diethylamine and acetic anhydride to yield 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide. The final product is purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide has been found to have numerous scientific research applications. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide has been shown to have a potent inhibitory effect on the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. It has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-15(5-2)12(16)11-7-6-10(8-13)9(3)14-11/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRQRAHYHPYYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NC(=C(C=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyano-N,N-diethyl-6-methylpyridine-2-carboxamide

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